molecular formula C20H15ClIN3O2 B3516602 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3516602
M. Wt: 491.7 g/mol
InChI Key: HANFEWIPKJAQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an iodine atom, and a pyridinylmethyl group attached to a benzamide core.

Preparation Methods

The synthesis of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the chlorobenzoyl intermediate: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride.

    Amination: The chlorobenzoyl chloride is then reacted with an amine, such as 3-aminopyridine, to form the corresponding amide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and chlorine positions.

    Oxidation and Reduction: The benzamide core can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The presence of the iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.

    Modulating Signaling Pathways: It can influence various signaling pathways, such as those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide can be compared with other similar compounds, such as:

    2-Amino-5-chloro-N,3-dimethylbenzamide: This compound shares a similar benzamide core but lacks the iodine and pyridinylmethyl groups, making it less versatile in certain reactions.

    N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a similar structure but differs in the position of the chlorine and pyridinyl groups, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in other similar compounds.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClIN3O2/c21-17-6-2-1-5-15(17)20(27)25-18-8-7-14(22)10-16(18)19(26)24-12-13-4-3-9-23-11-13/h1-11H,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANFEWIPKJAQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NCC3=CN=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 6
2-[(2-chlorobenzoyl)amino]-5-iodo-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.